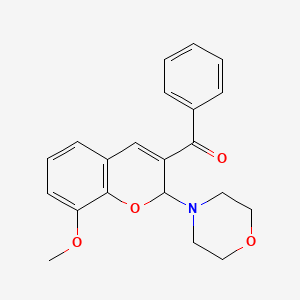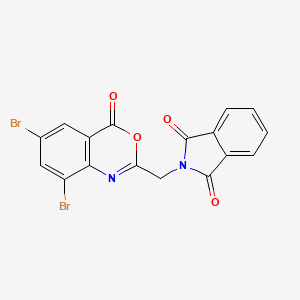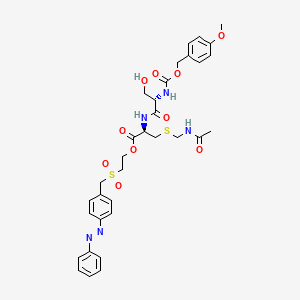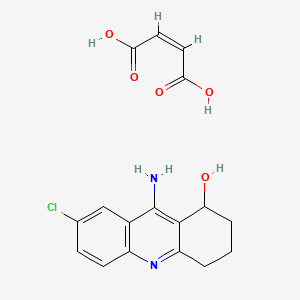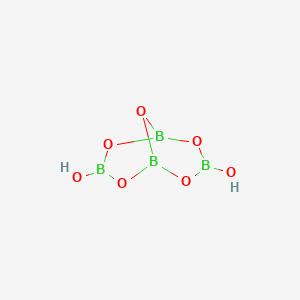
(-)-(2S)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of H-9/64, (-)- involves several synthetic routes and reaction conditions. One method includes performing a first allylic oxidation, followed by a protection reaction, a second allylic oxidation, a reduction reaction, an acid-catalyzed coupling reaction, a methylation reaction, and finally a deprotection reaction . These steps ensure the enantioselective preparation of the compound.
Análisis De Reacciones Químicas
H-9/64, (-)- undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Aplicaciones Científicas De Investigación
H-9/64, (-)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of H-9/64, (-)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
H-9/64, (-)- can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
H-9/64, (-)- is unique due to its specific molecular structure and the particular synthetic routes used in its preparation, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
106351-44-4 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
(2S)-1-phenoxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t11-/m0/s1 |
Clave InChI |
ONXLHKFGTDDVLQ-NSHDSACASA-N |
SMILES isomérico |
CC(C)NC[C@@H](COC1=CC=CC=C1)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)

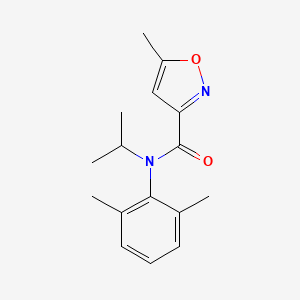

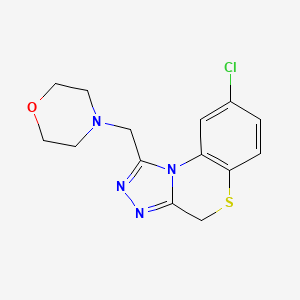
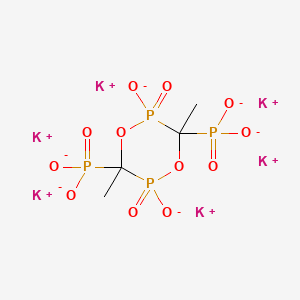
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
